4-Ethyl-1H-pyrazole-1-carbonyl chloride
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Overview
Description
4-Ethyl-1H-pyrazole-1-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility and wide range of applications in various fields, including organic synthesis, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1H-pyrazole-1-carbonyl chloride typically involves the reaction of 4-ethyl-1H-pyrazole with thionyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
4-Ethyl-1H-pyrazole+Thionyl chloride→4-Ethyl-1H-pyrazole-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow processes can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1H-pyrazole-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-ethyl-1H-pyrazole-1-carboxylic acid.
Acylation: It is commonly used as an acylating agent in organic synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Carboxylic Acids: Formed by hydrolysis
Scientific Research Applications
4-Ethyl-1H-pyrazole-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-1H-pyrazole-1-carbonyl chloride involves its reactivity as an acylating agent. It can introduce acyl groups into various substrates, facilitating the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-1H-pyrazole-4-carbaldehyde
- 4-Chloro-3-ethyl-1-methyl-5-pyrazolecarbonyl chloride
- 1-Ethyl-1H-pyrazole-4-carbonyl chloride
Uniqueness
4-Ethyl-1H-pyrazole-1-carbonyl chloride is unique due to its specific substitution pattern and reactivity profile. It offers distinct advantages in certain synthetic applications, particularly in the formation of acyl derivatives .
Properties
Molecular Formula |
C6H7ClN2O |
---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
4-ethylpyrazole-1-carbonyl chloride |
InChI |
InChI=1S/C6H7ClN2O/c1-2-5-3-8-9(4-5)6(7)10/h3-4H,2H2,1H3 |
InChI Key |
LLMOVAVGBMJNGY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(N=C1)C(=O)Cl |
Origin of Product |
United States |
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